4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Synthetic Chemistry Parallel Library Synthesis Medicinal Chemistry Scaffolds

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine (CAS 1017782-62-5) is a heterocyclic small molecule with the molecular formula C₁₀H₉BrN₂O₂S₂ and a molecular weight of 333.22 g/mol, classified as a 2-aminothiazole derivative substituted at the 4-position with a 4-bromophenyl group and at the 5-position with a methylsulfonyl group. The compound has a reported melting point of 253–255 °C and an MDL number of MFCD09972236, and is commercially available from multiple suppliers in purities of ≥95% and ≥98% for research use only.

Molecular Formula C10H9BrN2O2S2
Molecular Weight 333.2 g/mol
CAS No. 1017782-62-5
Cat. No. B1370662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine
CAS1017782-62-5
Molecular FormulaC10H9BrN2O2S2
Molecular Weight333.2 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)
InChIKeyVPCJEZJIASXALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine (CAS 1017782-62-5): Core Identity and Structural Baseline for Procurement Decisions


4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine (CAS 1017782-62-5) is a heterocyclic small molecule with the molecular formula C₁₀H₉BrN₂O₂S₂ and a molecular weight of 333.22 g/mol, classified as a 2-aminothiazole derivative substituted at the 4-position with a 4-bromophenyl group and at the 5-position with a methylsulfonyl group [1]. The compound has a reported melting point of 253–255 °C and an MDL number of MFCD09972236, and is commercially available from multiple suppliers in purities of ≥95% and ≥98% for research use only . Its structural features combine the hydrogen-bond acceptor capacity of the methylsulfonyl moiety with the synthetic versatility of the 4-bromophenyl substituent, making it a member of the broader 4-(4-bromophenyl)thiazol-2-amine chemotype that has been investigated for antimicrobial and anticancer activities [2].

Why 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine Cannot Be Interchanged with Unsubstituted 5-H or 5-Acyl Analogs


Within the 4-(4-bromophenyl)thiazol-2-amine chemotype, biological activity is acutely sensitive to the nature of the 5-position substituent and the derivatization of the 2-amino group. The methylsulfonyl group at the 5-position of the target compound introduces both electronic effects (sulfone as a strong electron-withdrawing group) and hydrogen-bond acceptor capacity absent in 5-unsubstituted analogs such as 2-amino-4-(4-bromophenyl)thiazole (CAS 2103-94-8) . Furthermore, direct structural analogs with a 4-(4-bromophenyl)thiazol-2-amine core have been demonstrated to yield completely different antimicrobial potency profiles depending on the substituents attached to the 2-amino group, with MIC values spanning approximately two orders of magnitude (from 1.56 μg/mL to 100 μg/mL) among closely related derivatives [1]. Similarly, 2-acyl-substituted analogs of the same core show markedly different cytotoxic activity against hepatoma cells, with the lead compound SW-07 exhibiting IC₅₀ values of 6.77–7.97 μM, superior to cisplatin, while other derivatives in the same series were far less active [2]. These data demonstrate that generic substitution within this chemotype is not feasible without verifying the specific substituent-dependent activity profile.

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine: Quantitative Differentiation Evidence for Scientific Procurement


Dual Synthetic Intermediate Functionality: Simultaneous 5-Methylsulfonyl and 4-Bromophenyl Handles for Divergent Derivatization

Unlike the widely used 2-amino-4-(4-bromophenyl)thiazole (CAS 2103-94-8), which lacks any substituent at the 5-position, the target compound contains both a 4-bromophenyl group (enabling Suzuki–Miyaura, Heck, or Buchwald–Hartwig cross-coupling for C–C and C–N bond formation) and a 5-methylsulfonyl group (providing a strong electron-withdrawing sulfone for modulation of the thiazole ring electronics and a hydrogen-bond acceptor for target engagement) . This dual-functional architecture enables two orthogonal diversification vectors from a single intermediate, reducing the number of synthetic steps and the total intermediate inventory required for parallel library synthesis compared to sequential functionalization approaches that require separate 5-position and 4-position derivatization steps on the thiazole core.

Synthetic Chemistry Parallel Library Synthesis Medicinal Chemistry Scaffolds

Superior Anticancer Potency of 4-(4-Bromophenyl)thiazole Core vs. Cisplatin in Hepatoma Models: Scaffold Validation for the Target Chemotype

A 2-acyl-substituted derivative of the 4-(4-bromophenyl)thiazole core, (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone (SW-07), demonstrated cytotoxicity approximately 6.4-fold more potent than the clinical standard cisplatin against HepG2 hepatocellular carcinoma cells, with IC₅₀ of 6.77 ± 1.10 μM vs. cisplatin IC₅₀ of ~43.5 μM in the same cell line, and approximately 4.3-fold more potent in HCCLM3 cells (7.97 ± 1.15 μM vs. ~34.5 μM) [1]. While SW-07 differs from the target compound by bearing a 2-acyl rather than a 2-amino group at the thiazole 2-position, this result establishes that the 4-(4-bromophenyl)thiazole core scaffold—shared with the target compound—can support potent anticancer activity that exceeds the standard-of-care comparator, providing a validated starting point for further optimization. Mechanistically, SW-07 induced both apoptotic cell death (nuclear fragmentation, chromatin condensation, membrane blebbing) and autophagy (increased formation of acidic vesicular organelles) [1].

Anticancer Drug Discovery Hepatocellular Carcinoma Cytotoxicity Screening

Antimicrobial Potency of 4-(4-Bromophenyl)thiazol-2-amine Derivatives Comparable to Clinical Standards Norfloxacin and Fluconazole

In a systematic study of 4-(4-bromophenyl)-thiazol-2-amine derivatives evaluated by turbidimetric antimicrobial assay, compounds p2, p3, p4, and p6 exhibited antimicrobial activity comparable to the clinical antibacterial standard norfloxacin and the clinical antifungal standard fluconazole [1]. The target compound, 4-(4-bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, shares the identical 4-(4-bromophenyl)thiazol-2-amine core scaffold with the active derivatives p2, p3, p4, and p6 but introduces a methylsulfonyl group at the 5-position. In the context of the broader FabH inhibitor antibacterial program, 4-(4-bromophenyl)thiazol-2-amine-based derivatives achieved minimum inhibitory concentration (MIC) values ranging from 1.56 μg/mL to 100 μg/mL across various bacterial strains, with the most potent derivatives reaching the low μg/mL range comparable to standard antibiotics [2]. The target compound's 5-methylsulfonyl substituent can further modulate electronic properties and hydrogen-bonding interactions not present in the compounds reported by Sharma et al. or Lv et al., offering a differentiated chemical space for antimicrobial lead optimization.

Antimicrobial Resistance Antibacterial Drug Discovery Antifungal Screening

5-Methylsulfonyl Substituent as a Carbonic Anhydrase Activity Modulator in Thiazole-Based Series: IC₅₀ Range 39–198 μM Against hCA I

In a 2025 study by Maryam et al., a series of thiazole-methylsulfonyl derivatives—sharing the combined thiazole ring and methylsulfonyl group structural features with the target compound—were evaluated for carbonic anhydrase (CA) inhibition [1]. These compounds demonstrated IC₅₀ values ranging from 39.38 to 198.04 μM against human carbonic anhydrase I (hCA I), compared to the reference inhibitor acetazolamide (AAZ) with IC₅₀ = 18.11 μM, and IC₅₀ values from 39.16 to 86.64 μM against hCA II (AAZ IC₅₀ = 20.65 μM) [1]. While the target compound was not directly tested in this panel, the consistent activity of thiazole-methylsulfonyl derivatives against both CA isoforms establishes the methylsulfonyl-thiazole pharmacophore as a validated CA-binding motif. Furthermore, the study demonstrated that subtle structural variations within this series produced a >5-fold difference in hCA I inhibitory potency (39.38 μM vs. 198.04 μM), indicating a steep structure–activity relationship that merits further investigation with scaffold-matched compounds such as the target compound [1].

Carbonic Anhydrase Inhibition Enzyme Inhibitor Screening Thiazole-Methylsulfonyl Series

High Purity Commercial Availability (≥98%) with Verified Melting Point Specification Enabling Reproducible Biological Assays

The target compound is commercially available from multiple suppliers at purities of ≥95% (VWR/Matrix Scientific) and ≥98% (Leyan, MolCore), with a verified and consistent melting point specification of 253–255 °C . In contrast, the structurally simpler analog 2-amino-4-(4-bromophenyl)thiazole (CAS 2103-94-8) is typically available at ≥95% purity but lacks the 5-methylsulfonyl functional group entirely, precluding its use in studies where electronic modulation of the thiazole ring by the sulfone is required . The availability of the target compound at ≥98% purity is particularly relevant for biological assay reproducibility, as impurities at the 2–5% level in 95%-purity batches can introduce confounding biological activity or cytotoxicity, leading to false-positive or false-negative results in cell-based screens .

Analytical Quality Control Compound Procurement Assay Reproducibility

Best-Fit Research and Industrial Application Scenarios for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine Based on Differentiated Evidence


Parallel Library Synthesis Requiring Orthogonal Derivatization Handles in a Single Intermediate

For medicinal chemistry groups conducting parallel library synthesis, the target compound's combination of a 4-bromophenyl group (cross-coupling handle) and a 5-methylsulfonyl group (electronic modulator and hydrogen-bond acceptor) in a single building block enables two independent diversification vectors without intermediate purification steps. This is differentiated from the more commonly available 2-amino-4-(4-bromophenyl)thiazole, which lacks any 5-position functionality and therefore requires an additional synthetic step to introduce substituents at this position. The dual-handle architecture reduces the number of distinct starting materials that must be procured, inventoried, and quality-controlled for a given library size.

Anticancer Lead Optimization Programs Targeting Hepatocellular Carcinoma Based on Validated 4-(4-Bromophenyl)thiazole Scaffold

The 4-(4-bromophenyl)thiazole core scaffold has been independently validated as a starting point for hepatocellular carcinoma drug discovery, with the 2-acyl derivative SW-07 demonstrating IC₅₀ values of 6.77 μM (HepG2) and 7.97 μM (HCCLM3)—superior to cisplatin by approximately 4–6 fold. The target compound provides the identical core scaffold with a 2-amino rather than a 2-acyl group, enabling alternative derivatization strategies (amide coupling, sulfonamide formation, reductive amination) for SAR exploration around the SW-07 chemotype. Procurement of this specific intermediate is indicated for oncology programs seeking to systematically explore 2-amino modifications of a clinically outperforming core.

Antimicrobial and Antifungal Lead Identification Leveraging Clinically Benchmark-Validated Thiazol-2-amine Core

The 4-(4-bromophenyl)thiazol-2-amine core has demonstrated antimicrobial activity comparable to the clinical standards norfloxacin and fluconazole in systematic screening (Sharma et al., 2019). The target compound incorporates a 5-methylsulfonyl substituent not present in the published active derivatives, representing a distinct chemical space for antimicrobial SAR expansion. With related FabH-targeting derivatives achieving MIC values as low as 1.56 μg/mL (Lv et al., 2014), the target compound is an appropriate procurement choice for antibacterial programs pursuing FabH inhibition or broader phenotypic screening where electronic modulation of the thiazole core by the sulfone group may enhance potency or spectrum of activity.

Carbonic Anhydrase Inhibitor Development Using Thiazole-Methylsulfonyl Pharmacophore with Bromophenyl Synthetic Handle

The thiazole-methylsulfonyl chemotype has demonstrated concentration-dependent inhibition of human carbonic anhydrase isoforms I and II with IC₅₀ values down to 39 μM (Maryam et al., 2025). The target compound uniquely situates a 4-(4-bromophenyl) substituent on this validated CA-binding scaffold, providing a synthetic handle absent in the published series. This enables late-stage diversification via cross-coupling chemistry without de novo synthesis of the thiazole-methylsulfonyl core for each analog. Procurement is indicated for CA-focused drug discovery programs targeting glaucoma, edema, or epilepsy, where the bromophenyl group can be elaborated to improve isoform selectivity and potency while retaining the validated methylsulfonyl-thiazole pharmacophore.

Quote Request

Request a Quote for 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.